(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid

Catalog No.
S13373028
CAS No.
M.F
C11H12INO2
M. Wt
317.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxyl...

Product Name

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid

IUPAC Name

(3R,4S)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

InChI

InChI=1S/C11H12INO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m1/s1

InChI Key

RVUARRDJOQHAHU-BDAKNGLRSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2I

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2I

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a 2-iodophenyl group and a carboxylic acid functional group. Its molecular formula is C11H12INO2C_{11}H_{12}INO_2, and it has a molecular weight of 317.12 g/mol. The stereochemistry of this compound is significant for its biological activity and chemical reactivity, making it an important subject in medicinal chemistry and organic synthesis. The presence of the iodine atom enhances its potential for unique interactions in biological systems, particularly through halogen bonding, which can influence binding affinity and selectivity towards various biological targets.

The synthesis of (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid typically involves several key reactions, including:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino acids or other nitrogen-containing compounds.
  • Substitution Reactions: The introduction of the 2-iodophenyl group can occur via electrophilic aromatic substitution or nucleophilic substitution methods.
  • Carboxylation: The carboxylic acid group can be introduced through various carboxylation techniques, such as using carbon dioxide in the presence of a base.

These reactions are crucial for constructing the compound's unique structure while maintaining its chiral integrity.

(3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity due to its chiral nature. It serves as a model compound for studying enzyme-substrate interactions and the stereochemistry of biological processes. Its unique structure allows it to selectively interact with specific biological targets, potentially influencing various biochemical pathways. The compound's halogen bonding capabilities may enhance its binding to receptors or enzymes, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired structure.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another.
  • Multi-step Synthetic Routes: Involving several synthetic steps to build up the molecule progressively while controlling stereochemistry at each stage.

These methods highlight the complexity and precision required in synthesizing this compound.

The applications of (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid span several fields:

  • Medicinal Chemistry: As a lead compound in drug development due to its potential biological activity.
  • Biochemical Research: To study enzyme mechanisms and interactions involving chiral compounds.
  • Material Science: In developing new materials that utilize specific molecular interactions.

Studies involving (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid focus on its binding affinity and selectivity towards specific enzymes or receptors. The iodophenyl group enhances halogen bonding interactions, while the carboxylic acid group facilitates hydrogen bonding, contributing to the stability of complex formations with biological targets. These properties make it an attractive candidate for exploration in drug discovery and development.

Several compounds share structural similarities with (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acidC11H12BrNO2C_{11}H_{12}BrNO_2Contains bromine instead of iodine, affecting interaction properties.
(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acidC11H12ClNO2C_{11}H_{12}ClNO_2Chlorine substitution alters electronic properties compared to iodine.
(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acidC11H12FNO2C_{11}H_{12}FNO_2Fluorine substitution may influence metabolic stability and receptor binding.

The uniqueness of (3R,4S)-rel-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid lies in its iodine atom, which facilitates specific interactions such as halogen bonding that are not present in its analogs. This property can enhance its binding affinity and selectivity for certain biological targets, making it a valuable tool in drug discovery and development.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.99128 g/mol

Monoisotopic Mass

316.99128 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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